The compound can be classified as:
The synthesis of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea typically involves the following starting materials:
In industrial settings, automated reactors and continuous flow systems are employed to enhance the efficiency and yield of the production process, allowing for larger-scale synthesis while maintaining quality.
The molecular structure of 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea features:
Reactions are typically performed under controlled temperatures with appropriate solvents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea involves:
These interactions may lead to various biological effects, making the compound relevant in pharmacological applications.
1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea has several scientific applications:
Isocyanide-based multi-component reactions (IMCRs) provide atom-efficient pathways to access complex urea scaffolds like 1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea. A notable green chemistry approach employs in situ generation of N-chloroamines using sodium dichloroisocyanurate (NaDCC) in water, followed by reaction with cyclohexyl isocyanide. This one-pot method enables urea bond formation without toxic phosgene derivatives, achieving moderate yields (~41%) under aqueous conditions [3] [7]. The mechanism proceeds through a reactive nitrilium intermediate (formed by isocyanide insertion), which undergoes nucleophilic attack by water or amines. This strategy circumvents traditional isocyanate routes, minimizing safety hazards while maintaining functional group tolerance for aromatic and aliphatic substituents [7].
Recent IMCR optimizations focus on nitrilium trapping efficiency: Electron-deficient isocyanides (e.g., p-nitrophenyl isocyanide) accelerate nitrilium formation, while hydrophobic substrates benefit from micellar catalysis in aqueous media. Table 1 compares key IMCR approaches:
Table 1: IMCR Strategies for Unsymmetrical Ureas
Conditions | Catalyst/Solvent | Yield Range | Limitations |
---|---|---|---|
NaDCC/H₂O | None | 35-45% | Moderate yields |
Oxidative chlorination | TBHP/Co(II) | 50-96% | Limited secondary amines |
Silanol-assisted | TMS-OTf | 65-80% | Moisture-sensitive |
The β-hydroxyalkyl moiety in 1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea introduces stereochemical complexity, necessitating enantioselective methods. Chiral pool strategies employ (S)-2-amino-3-phenylpropan-1-ol as a starting material, reacting it with cyclohexyl isocyanate in tetrahydrofuran at –20°C. This achieves diastereomeric ratios >95:5 for the (S)-enantiomer by leveraging existing stereocenters [5] [9].
Catalytic asymmetric approaches utilize Cu(II)-pybox complexes (5-10 mol%) to induce enantioselectivity during the urea-forming step. The Lewis acid activates imine intermediates, enabling stereodifferentiation during nucleophilic addition. For industrial-scale production (>100 g), continuous flow hydrogenation with Raney nickel catalysts reduces ketone precursors (e.g., 1-cyclohexyl-3-(2-oxo-3-phenylpropyl)urea) under 50 bar H₂, affording enantiopure β-hydroxy products with >98% purity after chromatographic purification [2] [9].
Nickel hydride (NiH) catalysis enables direct C–N coupling between alkenes and amine precursors, bypassing stoichiometric organometallic reagents. For N-cyclohexyl-N′-hydroxyalkyl ureas, NiH/dtbbpy systems catalyze hydroamination of styrene derivatives with cyclohexyl isocyanate, achieving 70-85% yields. Key to success is suppressing diarylurea formation using bulky phosphine ligands (e.g., trio-tolylphosphine), which impede homocoupling [4].
Alternative C–N bond-forming tactics include:
Solvent-free protocols enhance sustainability for urea synthesis. Mechanochemical grinding of cyclohexylamine, (S)-2-amino-3-phenylpropan-1-ol, and 1,1′-carbonyldiimidazole (CDI) in a ball mill (30 Hz, 2h) delivers the title urea in 89% yield with minimal purification. This eliminates volatile organic solvents and reduces energy consumption by 60% compared to reflux methods [3] [8].
Industrial-scale optimization employs continuous flow reactors with immobilized catalysts (e.g., silica-supported sulfamic acid). Precise stoichiometric control of amines and COCl₂ gas at 25±1°C achieves >92% conversion in <2 hours residence time. Downstream processing integrates in-line extraction with scCO₂ (supercritical CO₂), eliminating aqueous waste streams [2].
Table 2: Green Metrics for Solvent-Free Urea Synthesis
Method | E-factor | PMI* | Energy Input | Yield |
---|---|---|---|---|
Traditional reflux | 8.7 | 32 | 350 kWh/kg | 78% |
Mechanochemical | 1.2 | 5 | 120 kWh/kg | 89% |
Continuous flow | 0.9 | 3 | 90 kWh/kg | 92% |
PMI: Process Mass Intensity (kg waste/kg product)
Table 3: Compound Identifiers for 1-Cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea
Property | Value |
---|---|
IUPAC Name | 1-cyclohexyl-3-(1-hydroxy-3-phenylpropan-2-yl)urea |
CAS No. | 19071-55-7 |
Molecular Formula | C₁₆H₂₄N₂O₂ |
Molecular Weight | 276.38 g/mol |
SMILES | O=C(NC1CCCCC1)NC(CC2=CC=CC=C2)CO |
InChI Key | XFUGKLBVROWYBF-UHFFFAOYSA-N |
Purity (Commercial) | ≥90% |
Physical Form | White crystalline solid |
Storage Conditions | 2–8°C (cold-chain recommended) |
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